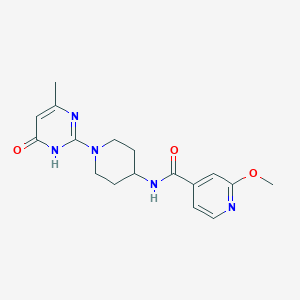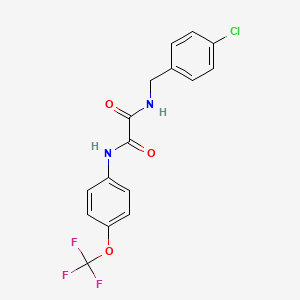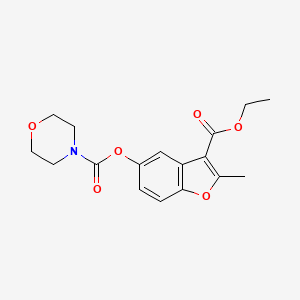
5-Phenoxypyrimidine-2-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Phenoxypyrimidine-2-thiol: is a heterocyclic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a phenoxy group and a thione group in the structure of this compound contributes to its unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenoxypyrimidine-2-thiol typically involves the conversion of a pyrimidinone system to a thione system. This can be achieved using thionation agents such as Lawesson’s reagent or phosphorus pentasulfide. The reaction conditions often involve heating the reactants in an appropriate solvent to facilitate the conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity of the compound.
化学反应分析
Types of Reactions: 5-Phenoxypyrimidine-2-thiol can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The thione group can be reduced to form thiols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Substituted pyrimidine derivatives.
科学研究应用
Chemistry: 5-Phenoxypyrimidine-2-thiol is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure allows for the formation of complex molecules with potential biological activities .
Biology and Medicine: Pyrimidine derivatives, including this compound, have been studied for their potential antitumor activities. They have shown promising results in inhibiting the growth of cancer cells in vitro .
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
作用机制
The mechanism of action of 5-Phenoxypyrimidine-2-thiol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its phenoxy and thione groups. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the observed biological effects .
相似化合物的比较
- 2-Phenylpyrimidine-4-thione
- 5-Phenyl-1H-pyrimidine-2-thione
- 2-(4-Methoxyphenyl)pyrimidine-4-thione
Comparison: 5-Phenoxypyrimidine-2-thiol is unique due to the presence of both a phenoxy group and a thione group in its structure. This combination of functional groups contributes to its distinct chemical properties and potential biological activities. Compared to similar compounds, this compound may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
属性
IUPAC Name |
5-phenoxy-1H-pyrimidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS/c14-10-11-6-9(7-12-10)13-8-4-2-1-3-5-8/h1-7H,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFJZNJBHKEFMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CNC(=S)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
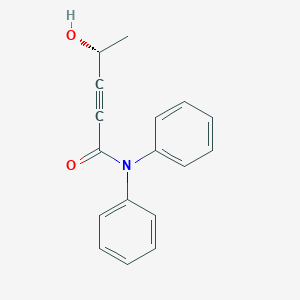
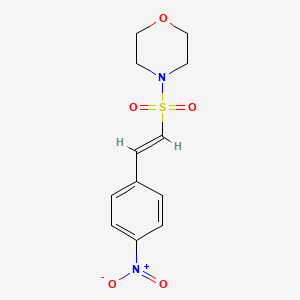
![4-[1-(pyrazine-2-carbonyl)azetidine-3-carbonyl]morpholine](/img/structure/B2772071.png)
![1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B2772072.png)

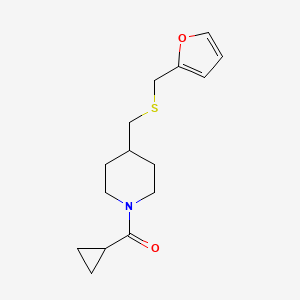
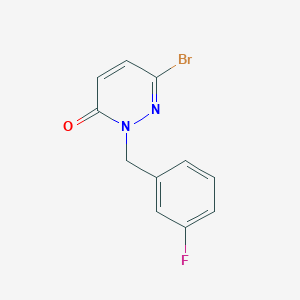
![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione](/img/new.no-structure.jpg)
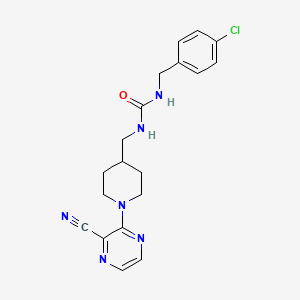
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2772086.png)
